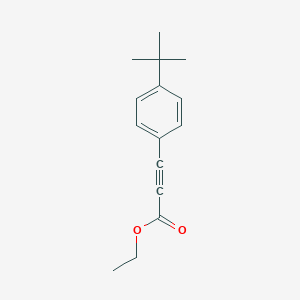
Ethyl 3-(4-tert-Butylphenyl)propiolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4-tert-Butylphenyl)propiolate, also known as Ethyl 4-tert-butylphenyl propiolate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is widely used in the synthesis of organic compounds, and its unique properties make it a valuable tool for researchers in the field of chemistry.
Mécanisme D'action
The mechanism of action of Ethyl 3-(4-tert-Butylphenyl)propiolate 3-(4-tert-Butylphenyl)propiolate is not well understood, but it is believed to act as a nucleophile in various chemical reactions. It is also known to form complexes with various metal ions, which makes it a valuable tool in the development of new catalysts and ligands.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Ethyl 3-(4-tert-Butylphenyl)propiolate 3-(4-tert-Butylphenyl)propiolate. However, it is known to be a relatively stable compound and has low toxicity levels. It is not known to have any significant effects on the human body or the environment.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Ethyl 3-(4-tert-Butylphenyl)propiolate 3-(4-tert-Butylphenyl)propiolate in lab experiments include its unique properties, such as its ability to act as a nucleophile and form complexes with metal ions. It is also relatively stable and has low toxicity levels, which makes it a safe compound to work with. However, the limitations of using this compound include its high cost and the limited availability of the compound.
Orientations Futures
There are various future directions for the use of Ethyl 3-(4-tert-Butylphenyl)propiolate 3-(4-tert-Butylphenyl)propiolate in scientific research. One possible direction is the development of new catalysts and ligands for various chemical reactions. Another direction is the synthesis of new organic compounds for pharmaceutical and materials science applications. Additionally, the use of this compound in the development of new materials, such as polymers and coatings, is also a promising area of research.
Méthodes De Synthèse
There are various methods for synthesizing Ethyl 3-(4-tert-Butylphenyl)propiolate 3-(4-tert-Butylphenyl)propiolate, but the most common method involves the reaction between 4-tert-butylphenylacetylene and ethyl propiolate in the presence of a catalyst. The reaction is carried out under controlled conditions, and the product is purified using various techniques, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
Ethyl 3-(4-tert-Butylphenyl)propiolate 3-(4-tert-Butylphenyl)propiolate has been extensively used in scientific research due to its unique properties. This compound is widely used as a building block in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials science. It is also used in the development of new catalysts and ligands for various chemical reactions.
Propriétés
Numéro CAS |
109034-26-6 |
|---|---|
Nom du produit |
Ethyl 3-(4-tert-Butylphenyl)propiolate |
Formule moléculaire |
C15H18O2 |
Poids moléculaire |
230.3 g/mol |
Nom IUPAC |
ethyl 3-(4-tert-butylphenyl)prop-2-ynoate |
InChI |
InChI=1S/C15H18O2/c1-5-17-14(16)11-8-12-6-9-13(10-7-12)15(2,3)4/h6-7,9-10H,5H2,1-4H3 |
Clé InChI |
SDPWUYVOUYSPMU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C#CC1=CC=C(C=C1)C(C)(C)C |
SMILES canonique |
CCOC(=O)C#CC1=CC=C(C=C1)C(C)(C)C |
Synonymes |
ETHYL 3-(4-TERT-BUTYLPHENYL)PROPIOLATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin](/img/structure/B10703.png)
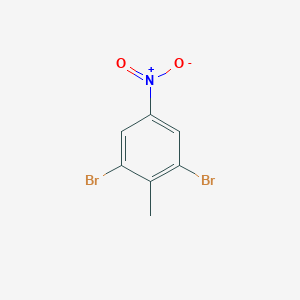
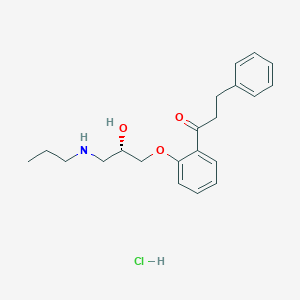


![(6R,9Ar)-1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-6-carbonitrile](/img/structure/B10711.png)
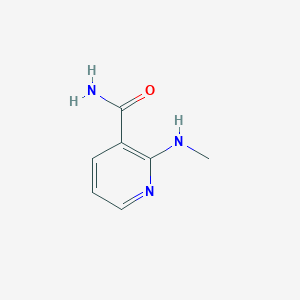

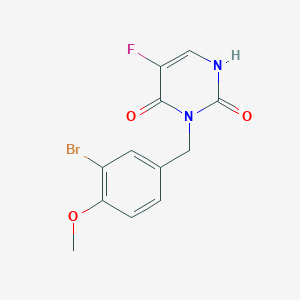
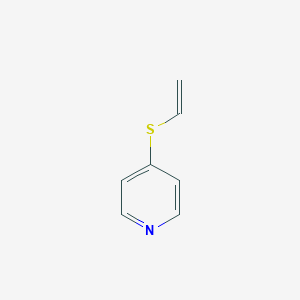
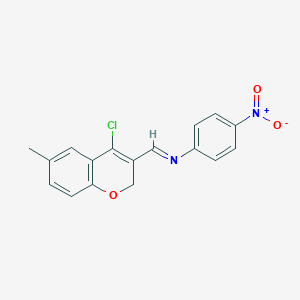
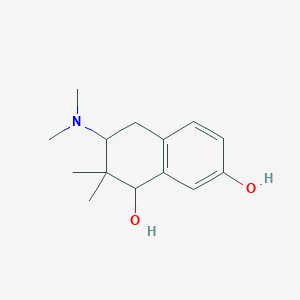
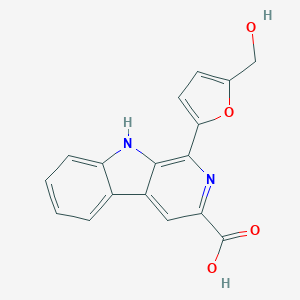
![5-Chloro-6,6-dimethylspiro[2.3]hexan-4-one](/img/structure/B10728.png)